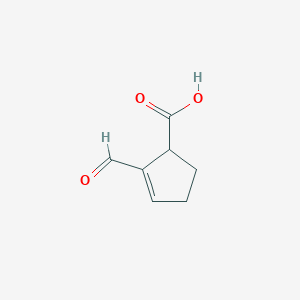

2-formylcyclopent-2-ene-1-carboxylic Acid

Description

Properties

IUPAC Name |

2-formylcyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-2-1-3-6(5)7(9)10/h2,4,6H,1,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMOUMUWLXVWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Formylcyclopent 2 Ene 1 Carboxylic Acid

Enantioselective and Diastereoselective Synthesis Approaches

The control of stereochemistry is a paramount objective in the synthesis of 2-formylcyclopent-2-ene-1-carboxylic acid, which possesses multiple stereogenic centers. Enantioselective and diastereoselective methods are therefore essential for the preparation of stereopure isomers.

Chiral Catalyst-Mediated Transformations

Chiral catalysts have emerged as powerful tools for the asymmetric synthesis of complex molecules. In the context of cyclopentene (B43876) scaffolds, chiral phosphine (B1218219) catalysts have shown remarkable efficacy in formal [3+2] cycloaddition reactions between electron-poor allenes and olefins, yielding highly functionalized cyclopentenes. nih.gov The design and application of novel chiral phosphepines have enabled the generation of cyclopentenes bearing heteroatom-substituted quaternary stereocenters with good enantioselectivity, diastereoselectivity, and regioselectivity. nih.govacs.org For instance, a stereoconvergent process has been developed where racemic γ-substituted allenes react under the influence of a chiral phosphepine catalyst to produce a single stereoisomer of the product. nih.gov

Another approach involves the desymmetrization of achiral tricarbonyl compounds through an intramolecular aldol (B89426) reaction catalyzed by chiral N-heterocyclic carbenes (NHCs). nih.gov This methodology allows for the enantioselective synthesis of α,α-disubstituted cyclopentenes. nih.govorganic-chemistry.org The reaction proceeds via the in situ generation of a chiral enol from an α,β-unsaturated aldehyde and the chiral NHC catalyst. This reactive intermediate then adds to one of two enantiotopic ketones, leading to an optically active β-lactone which, upon decarboxylation, yields the desired cyclopentene product with high enantiomeric excess. organic-chemistry.org The choice of the chiral NHC catalyst and reaction conditions are critical for achieving high enantioselectivity. organic-chemistry.org

The following table summarizes the performance of different chiral phosphine ligands in an asymmetric [3+2] cycloaddition reaction to form a cyclopentene derivative.

| Entry | Chiral Phosphine Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | DIPAMP | - | <5 |

| 2 | Ph-BPE | - | <5 |

| 3 | TangPhos | - | <5 |

| 4 | Phosphepine 2 | 45 | 45 |

| 5 | Phosphepine 3 | 48 | 63 |

| 6 | Phosphepine 4 | 55 | 70 |

| Data derived from a study on the development of chiral phosphepine catalysts for asymmetric [3+2] cycloadditions. acs.org |

Asymmetric Induction Strategies in Cyclopentene Scaffolds

Asymmetric induction, where a chiral center in a molecule influences the stereochemical outcome of a reaction at a prochiral center, is a fundamental strategy in stereoselective synthesis. researchgate.net In the synthesis of chiral cyclopentenones, which can serve as precursors to this compound, chiral auxiliaries have been effectively employed. acs.org For example, the use of menthol (B31143) as a chiral auxiliary can lead to a mixture of separable diastereomers of a cyclopentenone intermediate. acs.org

Furthermore, the desymmetrization of prochiral cyclopentene-1,3-diones represents a powerful strategy for constructing stereogenic quaternary carbon centers. nih.govresearchgate.net Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones using a formal diaza-ene reaction with donor-acceptor hydrazones, catalyzed by a chiral phosphoric acid such as H8-TRIP, can produce chiral cyclopentane-1,3-diones with excellent diastereoselectivity and high enantioselectivity. rsc.org These intermediates can then be further functionalized to introduce the desired formyl and carboxylic acid groups.

Novel Cycloaddition Reactions and Ring-Opening Pathways

The construction of the cyclopentene ring is a key step in the synthesis of the target molecule. Novel cycloaddition reactions and ring-opening pathways provide efficient routes to this core structure.

[2+2] Cycloaddition Protocols and Subsequent Ring Transformations

The [2+2] cycloaddition reaction is a powerful tool for the synthesis of four-membered rings, which can then be transformed into five-membered rings through ring expansion. researchgate.netlibretexts.org Photochemical [2+2] cycloaddition of alkenes is a common method for accessing cyclobutane (B1203170) derivatives. researchgate.net For instance, the irradiation of a cyclic enone and an alkene can lead to the formation of a bicyclic cyclobutane adduct. libretexts.org This strained ring system can then undergo facile ring expansion or fragmentation to provide access to more complex cyclopentene structures. researchgate.net A four-carbon ring expansion has been reported involving the reaction of enamines of cyclic ketones with methyl propiolate, followed by a reaction of the resulting cycloalkadienes with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a tandem [2+2] cycloaddition and electrocyclic ring-opening sequence. rsc.org

Recent advancements have also focused on transition metal-catalyzed [2+2] cycloaddition strategies, which can offer improved efficiency and control over the reaction. nih.gov Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes can proceed through a tandem Prins addition/ring expansion/1,2-silyl shift to afford bicyclo[4.2.0]octanes, which contain a fused cyclobutane ring. nih.gov

Mechanistic Investigations of Ring-Opening Reactions

The vinylcyclopropane-cyclopentene rearrangement is a synthetically valuable ring-opening reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene. wikipedia.orgorganicreactions.org This rearrangement can proceed through either a diradical-mediated two-step mechanism or a fully concerted orbital-symmetry-controlled pericyclic process, with the operative mechanism being highly dependent on the substrate. wikipedia.orgacs.org Kinetic data and secondary kinetic isotope effects often suggest a concerted mechanism, while product distribution can indicate a stepwise diradical pathway. wikipedia.org

Transition metals, such as Ni(0), Pd(0), and Rh(I), can catalyze the vinylcyclopropane-cyclopentene rearrangement, often under milder conditions than the thermal reaction. nih.gov Mechanistic studies on the Ni(0)-N-heterocyclic carbene-catalyzed rearrangement suggest a multi-step pathway involving oxidative addition, haptotropic shift, and reductive elimination, with no evidence for the intermediacy of radicals or zwitterions. nih.gov Lewis acids, such as Yb(OTf)3, can also mediate this rearrangement, providing fused cyclopentenes with good yields and as a single diastereomer. digitellinc.com

The table below shows the product distribution for the thermal rearrangement of vinylcyclopropane (B126155), which supports a stepwise diradical mechanism.

| Product Stereoisomer | Ratio |

| si | 40 |

| ar | 13 |

| ai | 23 |

| sr | 24 |

| Data from deuterium-labeling experiments on the vinylcyclopropane rearrangement. acs.org |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis plays a pivotal role in the synthesis of this compound by enabling the efficient and selective introduction of the required functional groups.

Transition metal-catalyzed carbonylation reactions are a cornerstone for the synthesis of carbonyl-containing compounds. researchgate.netethernet.edu.et Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an alkene to produce an aldehyde. libretexts.orgwikipedia.org This reaction is crucial for introducing the 2-formyl group onto the cyclopentene ring. Asymmetric hydroformylation, utilizing chiral phosphine ligands, can be employed to control the stereochemistry of the newly formed stereocenter. wikipedia.org

Furthermore, hydrocarboxylation and hydroalkoxycarbonylation reactions, which involve the addition of a carboxylic acid or ester group, respectively, across a double bond, provide a direct route to the carboxylic acid functionality. libretexts.org Palladium-catalyzed hydroxycarbonylation of cyclopent-3-en-1-ols can lead to the divergent synthesis of β,γ-unsaturated carboxylic acids. researchgate.net

Transition metal catalysts are also instrumental in the construction of the cyclopentene ring itself. For example, rhodium and molybdenum catalyzed allenic [2+2+1] cycloaddition reactions can produce α-alkylidene or 4-alkylidene cyclopentenones, respectively. nih.gov The selectivity for one double bond of the allene (B1206475) over the other is controlled by the choice of the transition metal catalyst. nih.gov

Hydroformylation and Carbonylation Strategies

Hydroformylation and carbonylation reactions represent powerful C1-building strategies for the introduction of carbonyl functionalities into organic molecules. These methods are attractive due to the use of readily available carbon monoxide (or its surrogates) and the high atom economy they can offer. rsc.org

Hydroformylation , also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond. wikipedia.org In the context of synthesizing this compound, a potential precursor would be a cyclopentene derivative already bearing the carboxylic acid moiety. The direct hydroformylation of cyclopent-2-ene-1-carboxylic acid would ideally install the formyl group at the 2-position. Rhodium-based catalysts are often employed for their high activity and selectivity under milder conditions compared to traditional cobalt catalysts. cambridge.org The choice of ligands is crucial in directing the regioselectivity of the hydroformylation. For cyclic olefins, achieving high regioselectivity can be challenging due to the steric environment of the double bond. mdpi.com

Carbonylation reactions, particularly those catalyzed by palladium, provide a versatile means to introduce carboxylic acids, esters, or aldehydes. unipr.itresearchgate.net A plausible strategy for the synthesis of the target molecule could involve the palladium-catalyzed hydroxycarbonylation of a suitable cyclopentenyl precursor. For instance, a cyclopentene bearing a group that can be converted to a carboxylic acid and a precursor to the formyl group could be subjected to carbonylation. researchgate.netnih.gov Alternatively, formic acid can be used as a CO surrogate in palladium-catalyzed hydrocarboxylation reactions to yield carboxylic acids. researchgate.net

| Strategy | Catalyst System (Typical) | Precursor | Key Transformation | Potential Advantages |

| Hydroformylation | [Rh(CO)2(acac)] / Phosphine Ligand | Cyclopent-2-ene-1-carboxylic acid | Alkene → Aldehyde | Direct introduction of formyl group |

| Hydroxycarbonylation | Pd(OAc)2 / Ligand, CO, H2O | Substituted Cyclopentene | Alkene → Carboxylic Acid | Use of CO and water |

Palladium-Mediated Coupling Reactions for Cyclopentene Derivatization

Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgnih.gov For the synthesis of a substituted cyclopentene like this compound, palladium-catalyzed reactions can be envisioned for the derivatization of a pre-formed cyclopentene ring. nih.gov

One potential approach involves the coupling of a suitably functionalized cyclopentene precursor. For example, a cyclopentene bearing a halide or triflate at the 2-position and a carboxylic ester at the 1-position could undergo a palladium-catalyzed formylation reaction. Alternatively, a Stille, Suzuki, or Heck coupling could be employed to introduce a precursor to the formyl group, which is then converted in a subsequent step. Palladium-catalyzed carbonylation of a vinyl triflate or halide on the cyclopentene ring could also be a viable route to the carboxylic acid moiety. mdpi.com

Recent advances in palladium catalysis have also focused on the direct C-H functionalization of alkenes, which could offer a more atom- and step-economical approach. nih.gov While challenging, the direct C-H carbonylation or formylation of a cyclopentene-1-carboxylic acid derivative would be a highly desirable transformation.

| Reaction Type | Palladium Catalyst/Ligand (Example) | Substrates | Bond Formed |

| Suzuki Coupling | Pd(PPh3)4 | Cyclopentenyl boronic ester + Formyl-containing halide | C-C |

| Heck Reaction | Pd(OAc)2 / P(o-tol)3 | Cyclopentenyl halide + Acrolein derivative | C-C |

| Carbonylative Coupling | PdCl2(dppf) | Cyclopentenyl triflate + CO + Nucleophile | C-C(O) |

Multicomponent Reactions for Complex Scaffold Assembly

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all the initial reactants. nih.govrsc.org MCRs are highly valued for their ability to rapidly generate molecular complexity from simple precursors, often with high atom economy and efficiency. rsc.org

The synthesis of this compound could be envisioned through an MCR approach that assembles the cyclopentene ring and installs the required functional groups in a single step. For instance, a [3+2] cycloaddition strategy could be employed. lookchem.com One could imagine a reaction between an allene, an electron-deficient alkene, and a source for the formyl and carboxylic acid functionalities or their precursors. Isocyanide-based MCRs are also powerful tools for the synthesis of highly functionalized cyclic compounds. nih.gov

A hypothetical MCR for the target molecule might involve the reaction of a 1,3-dicarbonyl compound (or a derivative), an α,β-unsaturated aldehyde, and another component that facilitates the cyclization and functional group installation. The development of novel MCRs is an active area of research, and designing a specific MCR for this target would require careful selection of reactants and reaction conditions. researchgate.net

Green Chemistry Principles in Synthesis Optimization and Process Intensification

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of this compound, these principles can be applied to optimize existing routes and develop new, more sustainable methodologies.

Key areas for applying green chemistry principles include:

Catalysis: The use of catalytic methods, such as the hydroformylation, carbonylation, and palladium-coupling reactions discussed above, is inherently greener than stoichiometric approaches as it reduces waste. Developing recyclable catalysts or catalysts that can operate in greener solvents is a primary goal. researchgate.net

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of a synthesis. For example, aqueous-phase hydroformylation has been developed for certain olefins. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. MCRs are particularly advantageous in this regard.

Energy Efficiency: Utilizing reaction conditions that require less energy, such as lower temperatures and pressures, contributes to a greener process. Microwave or ultrasonic irradiation can sometimes be used to accelerate reactions and reduce energy consumption. researchgate.net

Renewable Feedstocks: Exploring synthetic routes that start from renewable resources, such as biomass-derived platform molecules, is a long-term goal for sustainable chemical production. For instance, cyclopentanone (B42830) can be synthesized from furfural, a biomass derivative. fudan.edu.cn

Comparative Analysis of Synthetic Efficiencies and Scalability

| Methodology | Typical Yields (for related systems) | Scalability | Key Advantages | Key Challenges |

| Hydroformylation/Carbonylation | 60-90% | Generally scalable, especially in industrial settings. libretexts.org | High atom economy, direct functionalization. carla-hd.de | Regioselectivity control can be difficult, often requires high pressures of CO. nih.gov |

| Palladium-Mediated Coupling | 70-95% | Highly scalable, widely used in pharmaceutical manufacturing. | High functional group tolerance, predictable reactivity. | Cost of palladium, removal of metal impurities from the product. |

| Multicomponent Reactions | 50-85% | Can be scalable, but may require significant optimization. | Rapid assembly of complex structures, high step economy. | Finding the right combination of reactants and conditions, potential for side products. |

Hydroformylation and carbonylation strategies, being well-established industrial processes for other substrates, offer high potential for scalability. However, achieving the desired regioselectivity for a specific substituted cyclopentene might require extensive catalyst and ligand screening. Palladium-mediated coupling reactions are workhorses in medicinal and process chemistry and are generally very reliable and scalable, though the cost of the catalyst and the need for purification to remove metal residues can be drawbacks. Multicomponent reactions offer elegant and efficient routes to complex molecules in a laboratory setting. Their scalability can be a concern, as optimizing a multi-component system for large-scale production can be complex. Ultimately, the optimal synthetic route will depend on a balance of factors including the desired scale of production, cost considerations, and the specific requirements for purity and stereochemistry.

Chemical Transformations and Reaction Pathways of 2 Formylcyclopent 2 Ene 1 Carboxylic Acid

Reactivity of the Formyl Group

The aldehyde, or formyl group, in 2-formylcyclopent-2-ene-1-carboxylic acid is a versatile handle for a variety of chemical modifications, including oxidation, reduction, and condensation reactions. The strategic selection of reagents and reaction conditions is paramount to achieve selectivity, preserving the carboxylic acid and the unsaturated cyclopentene (B43876) ring.

Selective Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be selectively oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative. This transformation requires mild oxidizing agents to prevent unwanted side reactions, such as the oxidation of the carbon-carbon double bond. Common reagents for the selective oxidation of aldehydes include buffered potassium permanganate (B83412) (KMnO4) or sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger.

For instance, the oxidation of an α,β-unsaturated aldehyde to the corresponding carboxylic acid can be achieved using an iron catalyst with oxygen as the oxidant. The addition of an alkali metal carboxylate can enhance the selectivity of this transformation. This method offers a controlled radical generation, which is crucial for preserving the unsaturated bond.

Table 1: Reagents for Selective Oxidation of Aldehydes

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| Buffered KMnO4 | Mild pH | Prevents cleavage of the double bond. |

| NaClO2 / Chlorine Scavenger | Mild, selective | Minimizes side reactions. |

Condensation Reactions and Imine Formation for Nitrogen-Containing Derivatives

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of α,β-unsaturated imines is generally favored in these reactions. The reversibility of imine formation allows for dynamic combinatorial chemistry applications.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound provides another site for chemical modification, allowing for the synthesis of esters, amides, and other acid derivatives. The challenge in these transformations lies in preventing the participation of the reactive formyl group.

Formation of Anhydrides and Acid Halides as Activated Intermediates

The carboxylic acid can be converted into more reactive derivatives, such as acid anhydrides and acid halides, which serve as versatile intermediates in organic synthesis.

Acid halides, typically acid chlorides, can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride. libretexts.orglibretexts.org These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution. The high reactivity of acid halides makes them susceptible to reaction with the formyl group, necessitating careful control of reaction conditions or protection of the aldehyde.

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often by heating or using a dehydrating agent. Alternatively, an acid chloride can react with a carboxylate salt to form a mixed or symmetrical anhydride. wikipedia.org These activated intermediates can then be used to readily form esters and amides under mild conditions.

Decarboxylation Pathways and Related Transformations

The decarboxylation of this compound, which involves the loss of carbon dioxide from the carboxyl group, is a transformation that is highly dependent on reaction conditions. As a β,γ-unsaturated carboxylic acid with respect to the aldehyde group, its decarboxylation behavior can be compared to other classes of carboxylic acids.

Generally, the decarboxylation of carboxylic acids is facilitated by the presence of an electron-withdrawing group at the β-position. stackexchange.comdoubtnut.com In the case of this compound, the formyl group is in a β-position relative to the carboxyl group across the double bond. Thermal decarboxylation of β,γ-unsaturated acids can proceed through a cyclic, six-membered transition state, analogous to the decarboxylation of β-keto acids. stackexchange.comdoubtnut.com This process would involve a concerted mechanism where the carboxyl proton is transferred to the β-carbon, leading to the formation of an enol intermediate which then tautomerizes to the more stable cyclopentenecarboxaldehyde.

It is important to note that for α,β-unsaturated carboxylic acids, decarboxylation is generally more difficult unless there are stabilizing groups at the β-position. stackexchange.com In some instances, isomerization to the β,γ-unsaturated isomer may precede decarboxylation. stackexchange.com The presence of both the formyl and the cyclopentene double bond influences the electronic environment of the carboxylic acid and, consequently, its propensity to undergo decarboxylation.

| Transformation | General Conditions | Expected Product | Notes |

| Thermal Decarboxylation | Heating | 2-formylcyclopent-1-ene | Proceeds via a cyclic transition state, analogous to β-keto acids. stackexchange.comdoubtnut.com |

| Isomerization-Decarboxylation | Heating | 2-formylcyclopent-1-ene | Isomerization from a potential α,β-unsaturated precursor could facilitate decarboxylation. stackexchange.com |

Reactions Involving the Cyclopentene Ring

The cyclopentene ring in this compound is susceptible to a variety of addition reactions, with the electronic nature of the substituents influencing the regioselectivity and stereoselectivity of these transformations.

The catalytic hydrogenation of the cyclopentene double bond in this compound can lead to the formation of 2-formylcyclopentane-1-carboxylic acid. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions employed. acs.org

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), are commonly used for the hydrogenation of alkenes. nih.gov The hydrogen atoms are typically delivered to one face of the double bond in a syn-addition, leading to a cis-relationship between the newly formed C-H bonds. acs.org The presence of the existing chiral center at the 1-position and the substituents on the ring can direct the approach of the substrate to the catalyst surface, leading to a diastereoselective outcome. For instance, the bulkier substituents may favor the adsorption of the less hindered face of the cyclopentene ring onto the catalyst surface. Molybdenum-based catalysts have also been shown to be effective in the hydrogenation of substituted cyclic systems. acs.org

| Catalyst | Typical Conditions | Stereochemical Outcome | Reference |

| Pd/C | H₂ (gas), RT, atmospheric pressure | Syn-addition, potential for diastereoselectivity | nih.gov |

| PtO₂ (Adams' catalyst) | H₂ (gas), RT, atmospheric pressure | Syn-addition, potential for diastereoselectivity | acs.org |

| Molybdenum complexes | High temperature and pressure | Can exhibit high enantioselectivity in certain cases | acs.org |

The double bond of the cyclopentene ring can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: In an electrophilic addition, an electrophile adds to the double bond, typically forming a carbocation intermediate. libretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that is less substituted, leading to the more stable carbocation. openstax.org In the case of this compound, the electron-withdrawing nature of the formyl and carboxyl groups deactivates the double bond towards electrophilic attack. However, under forcing conditions or with highly reactive electrophiles, addition can occur. The stereochemistry of electrophilic additions to cyclopentene systems often results in anti-addition, as seen in the addition of halogens which proceeds through a cyclic halonium ion intermediate. libretexts.orglumenlearning.com

Nucleophilic Addition (Conjugate Addition): The presence of the electron-withdrawing formyl group in conjugation with the double bond makes the β-carbon of the cyclopentene ring electrophilic and susceptible to nucleophilic attack in a conjugate or Michael addition. wikipedia.orglibretexts.org This type of reaction is common for α,β-unsaturated carbonyl compounds. libretexts.org A wide range of nucleophiles, including enolates, amines, and organocuprates (Gilman reagents), can participate in conjugate additions. wikipedia.org Research on the analogous 2-formyl-2-cyclohexenone has shown that conjugate addition of nucleophiles like dimethylmalonate (B8719724) is feasible. researchgate.netnih.gov This suggests that this compound would undergo similar reactions, leading to 3-substituted cyclopentanone (B42830) derivatives after tautomerization of the initial enolate intermediate. libretexts.org The competition between 1,2-addition (to the aldehyde) and 1,4-addition (conjugate addition) is influenced by the nature of the nucleophile and the reaction conditions. libretexts.org

| Reaction Type | Reagent | Key Intermediate | Expected Product | Reference |

| Electrophilic Addition (Halogenation) | Br₂ | Bromonium ion | trans-2,3-Dibromo-2-formylcyclopentane-1-carboxylic acid | libretexts.orglumenlearning.com |

| Electrophilic Addition (Hydrohalogenation) | HBr | Carbocation | 3-Bromo-2-formylcyclopentane-1-carboxylic acid (following Markovnikov's rule) | openstax.org |

| Nucleophilic Conjugate Addition | R₂CuLi (Gilman reagent) | Enolate | 3-Alkyl-2-formylcyclopentane-1-carboxylic acid | wikipedia.org |

| Nucleophilic Conjugate Addition | R₂NH (Secondary amine) | Enolate | 3-(Dialkylamino)-2-formylcyclopentane-1-carboxylic acid | wikipedia.org |

The cyclopentene double bond in this compound, being part of an α,β-unsaturated system, can act as a dienophile in Diels-Alder reactions. masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the formyl and carboxyl groups in the target molecule. pressbooks.pub This [4+2] cycloaddition reaction with a conjugated diene would lead to the formation of a bicyclic system. youtube.com

| Diene | Expected Product | Key Features |

| 1,3-Butadiene | Bicyclo[2.2.1]hept-5-ene derivative | Formation of a six-membered ring fused to the cyclopentane (B165970) ring. |

| Cyclopentadiene (B3395910) | Tricyclic adduct | Both diene and dienophile are cyclic, leading to a complex polycyclic system. |

Rearrangements and Isomerizations Affecting the Cyclopentene-Formyl-Carboxylic Acid Skeleton

The this compound skeleton can potentially undergo various rearrangements and isomerizations under different reaction conditions. For instance, acid- or base-catalyzed conditions could promote the isomerization of the double bond within the cyclopentene ring.

Rearrangements involving the migration of substituents are also conceivable, particularly if carbocationic intermediates are formed. Sigmatropic rearrangements, such as the acs.orgacs.org-sigmatropic rearrangement of related cyclopropenylcarbinol derivatives, have been documented to yield substituted alkylidenecyclopropanes, highlighting the potential for complex skeletal reorganizations in strained ring systems. beilstein-journals.org While specific rearrangements for the title compound are not extensively reported, the inherent functionality allows for the possibility of such transformations under appropriate thermal or catalytic conditions.

Strategies for Functionalization of the Cyclopentene Skeleton

The cyclopentene skeleton of this compound can be further functionalized through various synthetic strategies. The existing functional groups can direct the introduction of new substituents with high regioselectivity and stereoselectivity.

One key strategy is the use of the carboxylic acid group as a directing group for C-H functionalization. nih.gov This approach allows for the activation and subsequent modification of otherwise unreactive C-H bonds at positions remote to the directing group. For example, palladium-catalyzed transannular γ-arylation of cycloalkane carboxylic acids has been reported. nih.gov

Additionally, multicomponent reactions involving precursors to functionalized cyclopentenes offer a powerful method for building molecular complexity in a single step. rsc.org These reactions can proceed through a cascade of events including nucleophilic substitution, Michael addition, and intramolecular cyclizations. acs.org The functional groups already present on the this compound ring can be leveraged in subsequent transformations to build more complex molecular architectures. nih.gov For example, the product of a conjugate addition can serve as a substrate for further reactions, such as aldol (B89426) condensations or reductive aminations, to introduce additional functionality.

| Functionalization Strategy | Description | Potential Outcome |

| Directed C-H Activation | The carboxylic acid group directs a metal catalyst to activate a specific C-H bond on the ring. nih.gov | Introduction of new substituents (e.g., aryl groups) at the γ-position. |

| Multicomponent Reactions | Utilizing the reactivity of the α,β-unsaturated system in a one-pot reaction with multiple components. rsc.orgacs.org | Rapid construction of highly functionalized cyclopentane derivatives. |

| Derivatization of Addition Products | The products from conjugate addition or other reactions are used as intermediates for further transformations. | Synthesis of complex molecules with multiple stereocenters. |

Applications in the Synthesis of Complex Organic Molecules

Total Synthesis of Natural Products and Their Analogs

The cyclopentane (B165970) ring is a common structural motif in a vast number of natural products. The inherent functionality of 2-formylcyclopent-2-ene-1-carboxylic acid provides a convergent and efficient entry point for the construction of these complex cyclopentanoid structures.

Prostaglandins are a class of lipid compounds derived from fatty acids that exhibit a wide range of physiological effects. nih.gov Their core structure features a cyclopentane ring, making cyclopentenone derivatives key building blocks in their synthesis. researchgate.netbritannica.com While direct utilization of this compound in prominent named prostaglandin (B15479496) syntheses is not extensively documented in readily available literature, its structural features are highly relevant. The α,β-unsaturated aldehyde moiety is primed for conjugate addition reactions to install the ω-side chain, a critical step in many prostaglandin synthetic strategies. The carboxylic acid function can be readily transformed or serve as a handle for the elaboration of the α-side chain. The synthesis of various prostaglandin analogs often involves the use of functionalized cyclopentenone precursors to construct the intricate stereochemistry of the final molecule. nih.gov

Eicosanoids, a broader family of signaling molecules that includes prostaglandins, are also characterized by their 20-carbon structures, often featuring cyclic systems. The synthetic strategies for these molecules frequently rely on the assembly of complex side chains onto a core structure, a process where a versatile cyclopentanoid building block like this compound could theoretically play a crucial role.

Terpenoids represent the largest class of natural products, with a vast diversity of structures and biological activities. researchgate.netkneopen.com Many terpenoids, particularly sesquiterpenes and diterpenes, contain cyclopentane or cyclopentene (B43876) rings as part of their carbocyclic frameworks. The synthesis of these complex polycyclic systems often relies on annulation strategies where pre-functionalized cyclopentane units are employed.

While specific examples detailing the use of this compound in the total synthesis of terpenoids are not prevalent in the reviewed literature, its potential as a C5 building block is significant. The aldehyde and carboxylic acid functionalities offer multiple points for further chemical manipulation, allowing for the construction of fused or spirocyclic ring systems characteristic of many terpenoid families. The inherent chirality that can be introduced and preserved in derivatives of this molecule further enhances its potential in the asymmetric synthesis of these natural products.

Development of Pharmaceutical Intermediates and Lead Compounds

The search for new therapeutic agents is a driving force in organic synthesis. The unique conformational constraints and functional group display of cyclopentane derivatives make them attractive scaffolds for the design of novel drugs.

Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. Many thrombin inhibitors are peptidomimetics, designed to mimic the binding of natural substrates to the enzyme's active site. Research in this area has explored the use of cyclic scaffolds to replace amino acid residues, thereby improving stability and pharmacokinetic properties.

Notably, cyclopentane- and cyclopentene-dicarboxylic acids have been successfully incorporated as proline mimetics in the P2 position of nonpeptidic thrombin inhibitors. nih.govacs.org These rigid scaffolds are designed to orient the pharmacophoric groups in a manner that optimizes binding to the thrombin active site. Although the direct application of this compound in this context is not explicitly detailed, its structural similarity to these successful proline mimetics suggests its potential as a valuable scaffold for the development of novel thrombin inhibitors and other protease inhibitors. The aldehyde functionality could be utilized for further derivatization to introduce additional binding elements.

Proline is a unique proteinogenic amino acid due to its secondary amine, which imparts significant conformational constraints on peptide backbones. sigmaaldrich.com The development of proline analogs and mimetics is a key area of research in medicinal chemistry, as these modified residues can be used to stabilize specific peptide conformations, such as β-turns, and to enhance biological activity and selectivity. researchgate.net

Cyclopentane-based structures have been investigated as conformationally restricted proline mimetics. For instance, 2-aminocyclopentane carboxylic acid has been used as a peptidomimetic for proline in morphiceptin (B1676752) analogs. The rigid cyclopentane ring helps to fix the relative orientation of the amino and carboxyl groups, mimicking the constrained geometry of proline. The functional handles on this compound provide a synthetic entry point to a variety of substituted cyclopentane amino acid analogs that could serve as novel proline mimetics for incorporation into peptides and peptidomimetics.

Utilization in Agrochemical Research and Development Intermediates

The development of new herbicides, insecticides, and fungicides is crucial for modern agriculture. The search for novel agrochemical scaffolds with improved efficacy, selectivity, and environmental profiles is an ongoing endeavor. While the direct application of this compound in commercially available agrochemicals is not widely reported, the cyclopentane motif is present in some bioactive molecules used in agriculture.

For example, research into plant growth regulators has explored the use of cyclopropene-1-carboxylic acid derivatives, highlighting the potential of small carbocyclic acids in modulating plant biological processes. nih.gov The synthesis of complex agrochemicals often involves the use of versatile intermediates that can be readily functionalized. The bifunctional nature of this compound makes it a potential candidate for the synthesis of novel agrochemical libraries, where the aldehyde and carboxylic acid groups can be independently modified to explore structure-activity relationships. Further research in this area could uncover specific applications for this compound in the development of new crop protection agents.

Exploration in Fragrance and Flavoring Agent Synthesis

There is currently no available scientific literature or research data to suggest that this compound has been explored for applications in the synthesis of fragrance or flavoring agents. The structural components, such as the aldehyde and the cyclic alkene, are present in many known fragrance compounds. Aldehydes, in particular, are a well-known class of fragrance ingredients, often imparting citrusy, floral, or waxy notes. The cyclopentene core is also found in some fragrance molecules. However, without specific studies, any potential olfactory properties of this compound or its derivatives remain purely speculative.

Methodological Studies on Structure-Activity Relationships through Compound Synthesis

A comprehensive search of scientific databases yields no methodological studies focused on the structure-activity relationships (SAR) of this compound. SAR studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. Such studies would involve the synthesis of a series of derivatives of this compound, where specific parts of the molecule are systematically modified, followed by the evaluation of their activities. The absence of such research indicates that the compound has not been identified as a lead for any particular biological target or material application that would warrant such an investigation.

Analytical and Spectroscopic Methodologies for Structural Elucidation of 2 Formylcyclopent 2 Ene 1 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 2-formylcyclopent-2-ene-1-carboxylic acid and its derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for complete structural and stereochemical assignment.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. Key expected signals for the parent compound include a downfield singlet for the aldehyde proton (CHO), a distinct signal for the vinylic proton on the cyclopentene (B43876) ring, and signals for the aliphatic protons of the ring. The carboxylic acid proton (COOH) may appear as a broad singlet. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the aldehyde and carboxylic acid, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cyclopentane (B165970) ring.

Advanced 2D NMR Techniques: To unambiguously assign all signals and determine the relative stereochemistry, several 2D NMR experiments are employed. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclopentane ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing direct ¹H-¹³C one-bond correlations. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes longer-range correlations (typically 2-3 bonds) between protons and carbons. numberanalytics.com It is crucial for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining stereochemistry. columbia.edu They detect through-space interactions between protons that are in close proximity, irrespective of their through-bond connectivity. For derivatives of this compound with multiple stereocenters, NOESY or ROESY can establish the relative configuration of substituents on the cyclopentane ring. For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment as the ROE is always positive. columbia.edureddit.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 (CH-COOH) | ~3.5 - 4.0 | ~45 - 55 | C2, C3, C5, COOH |

| 2 (C-CHO) | - | ~140 - 150 | H3, CHO |

| 3 (CH=) | ~7.0 - 7.5 | ~150 - 160 | H1, H4, CHO |

| 4 (CH₂) | ~2.2 - 2.8 | ~25 - 35 | H3, H5 |

| 5 (CH₂) | ~2.0 - 2.6 | ~30 - 40 | H1, H4 |

| CHO | ~9.5 - 10.0 | ~190 - 200 | H3 |

| COOH | ~10.0 - 12.0 (broad) | ~170 - 180 | H1 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. libretexts.org Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.org This high precision allows for the calculation of a unique molecular formula because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu). libretexts.org

For this compound (C₇H₈O₃), the expected exact mass can be calculated with high accuracy. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can measure this mass and compare it to the theoretical value, typically with an error of less than 5 ppm, thus confirming the molecular formula. youtube.com

Fragmentation Analysis: In addition to providing the molecular ion's exact mass, HRMS combined with tandem mass spectrometry (MS/MS) can reveal structural information through controlled fragmentation of the parent ion. researchgate.netlew.ro Common fragmentation patterns for this molecule would likely involve:

Loss of a hydrogen atom (M-1), particularly from the aldehyde. libretexts.org

Loss of the formyl group (M-29). libretexts.org

Loss of the carboxylic acid group (M-45). libretexts.org

Decarboxylation (loss of CO₂).

Loss of water (M-18) from the carboxylic acid.

Analyzing the exact masses of these fragment ions provides further confidence in the proposed structure and can help differentiate between isomers. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ksu.edu.sa These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa

For this compound, the key functional groups give rise to characteristic absorption bands:

Carboxylic Acid: A very broad O-H stretching band is expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹. The C=O stretch of the carboxylic acid, which typically forms hydrogen-bonded dimers in the solid state, will appear in the range of 1710-1680 cm⁻¹. spcmc.ac.in

α,β-Unsaturated Aldehyde: The C=O stretch of the aldehyde is conjugated with the C=C double bond. This conjugation lowers the vibrational frequency compared to a saturated aldehyde, placing the absorption band in the 1710-1685 cm⁻¹ region. spcmc.ac.inorgchemboulder.com This band often overlaps with the carboxylic acid C=O stretch.

Alkene: The C=C stretching vibration will appear around 1650-1600 cm⁻¹.

C-H Bonds: Vinylic C-H stretching occurs just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

Raman spectroscopy is particularly useful for identifying the C=C double bond, as this homo-nuclear bond often gives a strong Raman signal but a weak IR absorption. ksu.edu.sa

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch (dimer) | 1710 - 1680 | Moderate |

| α,β-Unsaturated Aldehyde | C=O stretch | 1710 - 1685 | Moderate-Strong |

| Alkene | C=C stretch | 1650 - 1600 | Strong |

| Vinylic C-H | C-H stretch | 3100 - 3000 | Moderate |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of the compound or a derivative can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would unambiguously confirm the molecular connectivity and the relative stereochemistry of any substituents. Furthermore, it would provide detailed insight into the solid-state conformation of the cyclopentene ring, which typically adopts a non-planar envelope or twist conformation. researchgate.net

A key feature that would be revealed is the nature of intermolecular interactions, particularly hydrogen bonding. Carboxylic acids are well-known to form strong hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. tandfonline.comiucr.org X-ray crystallography would visualize this and other potential hydrogen bonds involving the aldehyde group, which dictates the crystal packing and influences the material's physical properties. mdpi.com

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

The C1 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common approach for the separation of chiral carboxylic acids. researchgate.net The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. phenomenex.com

Stationary Phases: A variety of CSPs are effective for separating acidic compounds. Polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) have broad selectivity. researchgate.net Other successful phases include macrocyclic glycopeptides (e.g., Chirobiotic T), Pirkle-type "brush" phases, and anion-exchanger phases based on quinine (B1679958) or quinidine (B1679956) selectors. researchgate.netchiraltech.comhplc.eu

Mobile Phase: The separation is typically performed under normal-phase conditions (e.g., hexane/isopropanol mixtures with an acidic modifier like trifluoroacetic acid) or reversed-phase conditions, depending on the specific CSP. phenomenex.com

Chiral Gas Chromatography (GC): For more volatile derivatives of the target compound (e.g., methyl ester), chiral GC can also be employed. This technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to achieve separation of the enantiomers.

The determination of enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. This quantitative analysis is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Computational and Theoretical Investigations of 2 Formylcyclopent 2 Ene 1 Carboxylic Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. For a compound like 2-formylcyclopent-2-ene-1-carboxylic acid, these methods can reveal the distribution of electrons, identify reactive sites, and predict a range of molecular properties.

The electronic structure is fundamentally described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. asrjetsjournal.org For cyclopentene (B43876) derivatives, the presence of electron-withdrawing groups like the formyl and carboxylic acid moieties is expected to lower the energies of both HOMO and LUMO, potentially affecting the molecule's role in cycloaddition or nucleophilic/electrophilic reactions.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the charge distribution on the molecule's surface. asrjetsjournal.org For this compound, MEP analysis would likely show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the acidic proton of the carboxylic acid and potentially the formyl proton.

Reactivity descriptors derived from DFT, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. asrjetsjournal.orgresearchgate.net These parameters are calculated from the energies of the neutral and ionic states of the molecule. Studies on similar organic acids and aldehydes demonstrate how these descriptors can be used to compare the reactivity of different compounds and predict their behavior in chemical reactions. nih.govmdpi.com

Table 1: Illustrative Global Reactivity Descriptors for a Functionalized Cyclopentene Derivative (Calculated via DFT) This table presents example data for a molecule structurally similar to this compound to illustrate the type of information gained from quantum chemical calculations. The values are for demonstrative purposes only.

| Descriptor | Symbol | Typical Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -7.2 | Related to ionization potential; higher values indicate better electron donation. |

| LUMO Energy | ELUMO | -1.5 | Related to electron affinity; lower values indicate better electron acceptance. |

| HOMO-LUMO Gap | ΔE | 5.7 | Indicator of chemical stability; a larger gap implies higher stability. |

| Chemical Hardness | η | 2.85 | Resistance to change in electron distribution; higher values indicate lower reactivity. |

| Electronegativity | χ | 4.35 | Tendency to attract electrons. |

| Electrophilicity Index | ω | 3.32 | Measure of electrophilic character. |

Molecular Dynamics Simulations of Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of molecules over time. nih.gov The five-membered ring of cyclopentene is not planar and exists in dynamic equilibrium between different puckered conformations, primarily the "envelope" and "twist" forms. acs.org

For this compound, MD simulations could map the potential energy surface associated with the ring's puckering and the rotation of the formyl and carboxylic acid substituents. These simulations can identify the most stable low-energy conformations and the energy barriers between them. nih.gov Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and how it interacts with other molecules, such as catalysts or biological receptors. elsevierpure.com

MD simulations are also invaluable for studying intermolecular interactions, particularly in solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the solvent and the carboxylic acid and formyl groups. mdpi.com Computational analyses such as the quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis can be applied to snapshots from MD trajectories to provide a detailed rationalization of these non-covalent interactions. nih.gov This is critical for understanding solubility and the role of the solvent in mediating chemical reactions.

Table 2: Example Conformational States for a Substituted Cyclopentene Ring This table provides a generalized example of conformational analysis results that could be obtained via MD simulations for a cyclopentene derivative. Relative energies are illustrative.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| Envelope (C1-puckered) | 15° | 0.5 | 20 |

| Twist | 25° | 0.0 | 55 |

| Envelope (C4-puckered) | -15° | 0.7 | 15 |

| Planar (Transition State) | 0° | 4.5 | <1 |

Reaction Mechanism Studies and Transition State Analysis for Key Transformations

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions by identifying intermediates and, most importantly, the transition states that connect them. youtube.com For this compound, several reactions could be investigated, including cycloadditions, nucleophilic additions to the aldehyde, and reactions involving the carboxylic acid.

The Diels-Alder reaction is a classic example where computational studies have provided profound insights. Theoretical investigations of Diels-Alder reactions involving cyclopentadiene (B3395910) or cyclopentenone derivatives have been used to explain reactivity and stereoselectivity. chemrxiv.orgcomporgchem.com By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict which reaction pathways are kinetically favored. researchgate.net For instance, in a reaction where this compound acts as a dienophile, calculations could determine the energy barriers for the endo and exo approaches of a diene, thereby predicting the stereochemical outcome. rsc.org

Similarly, the mechanism of reactions with radicals, such as the hydroxyl (•OH) radical, has been studied for cyclopentenone derivatives using high-level quantum chemical calculations. acs.org These studies map out the potential energy surface, identifying transition states for different pathways like radical addition to the double bond versus hydrogen abstraction. researchgate.net Such an analysis for this compound would be crucial for understanding its stability and degradation pathways in atmospheric or biological environments.

Table 3: Illustrative Transition State Analysis for a Model Diels-Alder Reaction This table shows hypothetical data for the reaction of a generic cyclopentene dienophile with a diene, demonstrating how activation energies are used to predict reaction outcomes.

| Reaction Pathway | Activation Energy (ΔE‡, kcal/mol) | Relative Rate (krel) | Predicted Major Product |

| endo Addition | 13.5 | 1.0 | Minor |

| exo Addition | 11.2 | ~50 | Major |

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts and spin-spin coupling constants is a routine application of quantum chemistry. itu.edu.tr The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental values, aiding in the assignment of complex spectra. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule. researchgate.net These calculations predict the positions and relative intensities of absorption bands. For this compound, this would allow for the unambiguous assignment of key vibrational modes, such as the C=O stretches of the aldehyde and carboxylic acid, the O-H stretch, and the C=C stretch of the cyclopentene ring. Comparing the computed spectrum with the experimental one can confirm the structure and provide insights into intramolecular interactions, such as hydrogen bonding. researchgate.netnist.gov Discrepancies between calculated harmonic frequencies and experimental data are common, but scaling factors can often be applied to improve the agreement. nih.gov

Table 4: Example Comparison of Calculated and Experimental Spectroscopic Data This table illustrates how theoretical spectroscopic data for a related cyclopentene derivative might compare with experimental measurements. Frequencies are in cm-1 and chemical shifts are in ppm.

| Parameter | Functional Group | Calculated Value | Experimental Value |

| IR Frequency | Carboxylic Acid C=O stretch | 1780 | 1755 |

| IR Frequency | Aldehyde C=O stretch | 1725 | 1700 |

| IR Frequency | Alkene C=C stretch | 1660 | 1645 |

| 1H NMR Shift | Aldehyde H | 9.8 | 9.7 |

| 1H NMR Shift | Olefinic H | 6.5 | 6.3 |

| 13C NMR Shift | Carboxylic Acid C=O | 175 | 172 |

Computational Approaches to Stereoselectivity Prediction in Asymmetric Syntheses

Predicting the stereochemical outcome of asymmetric reactions is one of the most challenging and impactful areas of computational organic chemistry. rsc.orgchiralpedia.comnih.gov Chiral catalysts or auxiliaries are often used to control the formation of one enantiomer or diastereomer over another. acs.org

For reactions involving this compound, computational models can be built to understand the origin of stereoselectivity. This typically involves locating the stereoisomeric transition states for the pathways leading to the different products. The calculated energy difference between these transition states can then be used to predict the enantiomeric or diastereomeric ratio of the products. acs.org

For example, in an organocatalyzed Michael addition to the double bond of a similar cyclopentenone, DFT calculations can model the interaction between the substrate, the reactant, and the chiral catalyst. rsc.org By comparing the energies of the transition states for attack on the two different faces of the cyclopentene ring, researchers can rationalize why one product is formed preferentially. doaj.orgnih.gov These models often consider subtle non-covalent interactions, such as hydrogen bonds and steric repulsion, which govern the stereochemical control. nih.gov Such predictive power is crucial for the rational design of new catalysts and the optimization of reaction conditions for synthesizing stereochemically pure compounds. chiralpedia.com

Table 5: Example of Stereoselectivity Prediction via Transition State Energy Calculation This table presents hypothetical data for a catalyzed asymmetric addition to a cyclopentene derivative, showing how the energy difference between transition states correlates with the predicted product ratio.

| Transition State | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio (R:S) | Predicted Enantiomeric Excess (% ee) |

| TS-Re (leading to R-product) | 0.0 | 95 | 90% |

| TS-Si (leading to S-product) | 1.8 | 5 |

Future Perspectives and Emerging Research Avenues

Development of Sustainable Synthetic Routes and Novel Catalytic Systems

The development of eco-friendly and efficient methods for the synthesis of 2-formylcyclopent-2-ene-1-carboxylic acid is a primary area of future research. Current synthetic strategies often rely on classical multi-step procedures that may involve harsh reaction conditions and generate significant chemical waste. Future efforts will likely focus on the application of green chemistry principles to overcome these limitations.

One promising approach involves the use of novel catalytic systems. For instance, the exploration of transition-metal catalysts, such as those based on rhodium, could offer highly efficient and selective routes to cyclopentene (B43876) derivatives. The rhodium-catalyzed reaction of α-diazoesters with alkynes is a known method for preparing cycloprop-2-ene carboxylates, and similar strategies could be adapted for the synthesis of functionalized cyclopentenes. nih.gov Furthermore, the development of biocatalytic methods, employing enzymes to catalyze key synthetic steps, could lead to highly sustainable and enantioselective syntheses of this compound and its derivatives.

Exploration of Unprecedented Derivatization Pathways and Reactivity Patterns

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic carboxylic acid, offers a rich landscape for chemical modification. Future research will undoubtedly focus on exploring novel derivatization pathways to access a diverse range of molecular architectures.

The carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, acyl hydrazides, and hydroxamic acids. thermofisher.com These transformations can be achieved using a plethora of reagents and coupling agents developed in peptide synthesis and other areas of organic chemistry. thermofisher.com For example, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be employed for coupling with amines in aqueous solutions, potentially enhanced by the inclusion of N-hydroxysulfosuccinimide to improve efficiency. thermofisher.com

The aldehyde group, on the other hand, is a versatile handle for introducing molecular complexity through various carbon-carbon bond-forming reactions. Its reactivity can be harnessed in condensations, Wittig-type reactions, and multicomponent reactions to construct intricate molecular scaffolds. The interplay between the aldehyde and carboxylic acid functionalities could also lead to interesting intramolecular cyclizations, providing access to novel bicyclic and polycyclic systems.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of continuous-flow chemistry and automated synthesis platforms represents a significant leap forward in the efficient and reproducible synthesis of chemical compounds. durham.ac.ukmdpi.com These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions. durham.ac.ukmdpi.com

Future research will likely explore the application of flow chemistry to the synthesis and derivatization of this compound. researchgate.net For instance, the use of tube-in-tube gas-permeable membrane reactors could facilitate the use of gaseous reagents in a safe and controlled manner. durham.ac.uk The development of continuous-flow processes for key synthetic steps, such as catalytic transformations and derivatizations, will enable the rapid and efficient production of libraries of novel compounds based on the this compound scaffold. This will be particularly valuable for accelerating drug discovery and materials science research.

Computational Design and Virtual Screening for Novel Functionalized Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. researchgate.net These approaches can be used to predict the properties and reactivity of molecules, as well as to design novel compounds with desired functionalities. In the context of this compound, computational methods can be employed to:

Elucidate Reaction Mechanisms: Ab initio and density functional theory (DFT) calculations can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the development of new synthetic methodologies.

Predict Physicochemical Properties: Computational models can be used to predict key properties of novel derivatives, such as their solubility, stability, and electronic properties.

Virtual Screening: Large virtual libraries of functionalized analogs can be screened in silico to identify candidates with potential biological activity or desirable material properties. This can significantly reduce the time and cost associated with experimental screening. For example, in silico studies have been used to assess the potential of new cyclopropane (B1198618) carboxylic acid derivatives as inhibitors of ethylene biosynthesis in plants. ffhdj.com

The synergy between computational design and experimental synthesis will be crucial for unlocking the full potential of this compound as a versatile platform for the development of new functional molecules.

Q & A

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?

- Methodological Answer : Apply multivariate regression (e.g., partial least squares, PLS) to correlate electronic (Hammett σ) and steric (Taft parameters) descriptors with activity. Use cluster analysis to group analogs by functional group similarity. Validate models via leave-one-out cross-validation (LOOCV) .

Q. How to design a kinetic study for photodegradation of this compound?

- Methodological Answer : Expose solutions (UV-Vis range 254–365 nm) in quartz cuvettes, sampling at intervals (0, 15, 30, 60 min). Monitor degradation via LC-MS and calculate rate constants (pseudo-first-order kinetics). Control for oxygen levels (N-purged vs. aerated conditions) to assess ROS involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.